molecular formula C25H22N2O B11664368 2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide

2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide

Katalognummer: B11664368
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: OGLSNKMOSIAEOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Substitution Reactions: Introduction of the 2-methylphenyl group at the 2-position of the quinoline ring can be achieved through electrophilic aromatic substitution reactions.

    Amidation: The carboxylic acid group at the 4-position of the quinoline ring can be converted to the carboxamide using reagents like thionyl chloride followed by reaction with 1-phenylethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinoline ring.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine for halogenation or nitric acid for nitration.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating diseases.

    Industry: Use in the development of materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline-4-carboxamide: A simpler analog without the 2-methylphenyl and 1-phenylethyl groups.

    2-Phenylquinoline: Lacks the carboxamide group.

    N-(1-Phenylethyl)quinoline-4-carboxamide: Lacks the 2-methylphenyl group.

Uniqueness

The presence of both the 2-methylphenyl and 1-phenylethyl groups in 2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Eigenschaften

Molekularformel

C25H22N2O

Molekulargewicht

366.5 g/mol

IUPAC-Name

2-(2-methylphenyl)-N-(1-phenylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O/c1-17-10-6-7-13-20(17)24-16-22(21-14-8-9-15-23(21)27-24)25(28)26-18(2)19-11-4-3-5-12-19/h3-16,18H,1-2H3,(H,26,28)

InChI-Schlüssel

OGLSNKMOSIAEOC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.